6-Cyclopropylnicotinic acid
Overview
Description
6-Cyclopropylnicotinic acid is a chemical compound with the CAS Number: 75893-75-3 . It has a molecular weight of 163.18 and its IUPAC name is 6-cyclopropylnicotinic acid .
Molecular Structure Analysis
The InChI code for 6-Cyclopropylnicotinic acid is 1S/C9H9NO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
6-Cyclopropylnicotinic acid is a solid at room temperature .
Scientific Research Applications
Enzymatic Dechlorination and Metabolic Pathways
One of the key scientific research areas involving derivatives of nicotinic acid, closely related to 6-cyclopropylnicotinic acid, focuses on the enzymatic dechlorination processes and subsequent metabolic pathways. A study identified a bacterium from imidacloprid-contaminated soil capable of dechlorinating 6-chloronicotinic acid to 6-hydroxynicotinic acid, which then entered the nicotinic acid metabolic pathway. This process was facilitated by an enzyme encoded by a gene named cch2, indicating a potential for bioremediation strategies in contaminated environments (Shettigar et al., 2012).
Spectroscopy and Structural Analysis
In the realm of physical chemistry, research on 6-hydroxynicotinic acid, a structurally similar compound to 6-cyclopropylnicotinic acid, has shed light on the gas-phase structure and tautomerization of N-heterocyclic compounds. Through infrared multiple-photon dissociation (IRMPD) spectroscopy and theoretical calculations, the structure of deprotonated 6-hydroxynicotinic acid was elucidated, contributing to a deeper understanding of the electronic properties and reactivity of nicotinic acid derivatives (van Stipdonk et al., 2014).
Synthesis and Catalytic Applications
Another research avenue explores the synthesis of complex organic molecules using nicotinic acid derivatives as catalysts or intermediates. For instance, a method for preparing pyranopyrazoles utilized isonicotinic acid as a catalyst, demonstrating the utility of nicotinic acid derivatives in facilitating multicomponent condensation reactions under solvent-free conditions. This highlights their role in developing greener synthetic methodologies (Zolfigol et al., 2013).
Electrocatalytic Synthesis
Electrochemical approaches to synthesizing nicotinic acid derivatives have also been explored. A study on the electrocatalytic synthesis of 6-aminonicotinic acid from halogenated pyridines in the presence of CO2 underlines the potential for carbon dioxide utilization in organic synthesis. This research underscores the versatility of nicotinic acid derivatives in electrochemical reactions, offering a pathway to more sustainable chemical syntheses (Gennaro et al., 2004).
properties
IUPAC Name |
6-cyclopropylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQLYGCISPLJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498335 | |
Record name | 6-Cyclopropylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylnicotinic acid | |
CAS RN |
75893-75-3 | |
Record name | 6-Cyclopropylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Cyclopropylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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